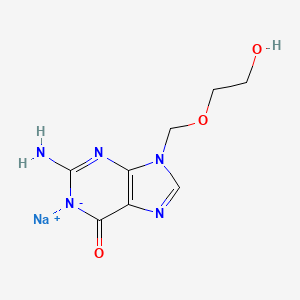
Acyclovir sodium
Overview
Description
Acyclovir sodium is a synthetic nucleoside analogue with antiviral properties. It is primarily used to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and other herpes viruses. This compound is available in various forms, including oral tablets, topical creams, and intravenous injections .
Mechanism of Action
Target of Action
Acyclovir sodium, a guanosine analog , primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .
Mode of Action
This compound works by selectively inhibiting the replication of the herpes simplex virus and varicella-zoster virus . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . This compound then binds to HSV-thymidine kinases and inactivates viral DNA polymerase, which inhibits viral replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of viral DNA replication. By binding to and inactivating the viral DNA polymerase, this compound prevents the virus from replicating its DNA, thereby stopping the spread of the virus .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 15–20% when taken orally . The drug is metabolized in the liver and has an elimination half-life of 2–4 hours . Approximately 90 to 95 percent of acyclovir is excreted in the urine within the first 12 hours after the start of infusion .
Result of Action
The result of this compound’s action is the significant therapeutic benefit in treating conditions caused by the herpes simplex virus and varicella-zoster virus . It shortens the clinical course of herpes simplex infections and suppresses reactivation of infection during the period of drug administration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of the drug can be maximized by early initiation of treatment, especially in non-primary infection . Caution should accompany the prophylactic use of acyclovir due to the theoretical risk of the emergence of viral strains resistant to acyclovir .
Biochemical Analysis
Biochemical Properties
Acyclovir sodium is a synthetic purine nucleoside analogue that exhibits inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of this compound is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV . This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue .
Cellular Effects
This compound has been shown to inhibit DNA synthesis and viral replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA . This results in the termination of the growing viral DNA chain . The greater antiviral activity of this compound against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir monophosphate by virus-specific thymidine kinase, then further conversion to acyclovir triphosphate by other cellular enzymes . Acyclovir triphosphate inhibits DNA synthesis and viral replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA .
Temporal Effects in Laboratory Settings
It is known that this compound is a synthetic purine nucleoside analogue with inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in dogs, it is administered at 10 mg/kg orally every 6 hours for 5 days for neonatal CHV-1 treatment
Metabolic Pathways
This compound is converted to acyclovir monophosphate by virus-specific thymidine kinase . This monophosphate is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by various cellular enzymes .
Transport and Distribution
This compound is widely distributed in the body, including the brain, kidney, lungs, liver, spleen, muscle, uterus, vagina, and cerebrospinal fluid . The volume of distribution of this compound is approximately 0.6L/kg .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it inhibits DNA synthesis and viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acyclovir sodium is synthesized through a multi-step process. The initial step involves the reaction of guanine with 2-(chloromethyl)oxirane to form 9-(2-hydroxyethoxymethyl)guanine. This intermediate is then reacted with sodium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving acyclovir in sodium hydroxide solution, followed by filtration and lyophilization to obtain a sterile lyophilized powder. This powder is then reconstituted with sterile water for injection .
Chemical Reactions Analysis
Types of Reactions
Acyclovir sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation by sodium hypochlorite, which is commonly used in wastewater treatment .
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is used as an oxidative agent to degrade this compound.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Reactions with halogenated compounds can lead to substitution products
Major Products Formed
The major products formed from these reactions include various degradation byproducts, which are analyzed to understand the environmental impact of this compound .
Scientific Research Applications
Acyclovir sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues.
Biology: Investigated for its antiviral properties and mechanisms of action.
Medicine: Widely used to treat herpesvirus infections, including herpes simplex virus and varicella-zoster virus.
Industry: Employed in the development of antiviral drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: A prodrug of acyclovir with higher oral bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action.
Ganciclovir: Used to treat cytomegalovirus infections
Uniqueness
Acyclovir sodium is unique due to its high selectivity for viral thymidine kinase and its relatively low cytotoxicity. This makes it a preferred choice for treating herpesvirus infections .
Properties
CAS No. |
69657-51-8 |
|---|---|
Molecular Formula |
C8H10N5NaO3 |
Molecular Weight |
247.19 g/mol |
IUPAC Name |
sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate |
InChI |
InChI=1S/C8H10N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3H,1-2,4H2,(H3,9,11,12,15);/q-1;+1 |
InChI Key |
DZPBMANDXYVOIB-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+] |
Isomeric SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.[Na+] |
Appearance |
Solid powder |
Color/Form |
Crystals from methanol Crystals from ethanol White, crystalline powde |
melting_point |
256.5-257 °C MP: Decomposes 256.5 - 257 °C |
Key on ui other cas no. |
69657-51-8 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.41mg/mL at 25°C White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/ In water, 1,620 mg/L at 25 °C Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol 0.2 mg/mL in alcohol 9.08e+00 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-((2-Hydroxyethoxy)methyl)guanine Aci Sanorania Aci-Sanorania Acic Aciclobeta Aciclostad Aciclovir Aciclovir Alonga Aciclovir Sanorania aciclovir von ct Aciclovir-Sanorania Acifur Acipen Solutab Acivir Activir Acyclo V Acyclo-V Acycloguanosine Acyclovir Acyclovir Sodium Alonga, Aciclovir Antiherpes Creme Avirax Cicloferon Clonorax Cusiviral Genvir Herpetad Herpofug Herpotern Herpoviric Isavir Laciken Mapox Maynar Milavir Opthavir Sodium, Acyclovir Solutab, Acipen Supraviran Viclovir Vipral Virax Puren Virax-Puren ViraxPuren Virherpes Virmen Virolex Virupos Virzin Wellcome 248U Wellcome-248U Wellcome248U Zoliparin Zovirax Zycli |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acyclovir sodium itself is a prodrug that requires activation within infected cells. It becomes phosphorylated by viral thymidine kinase, an enzyme present in higher concentrations in herpesvirus-infected cells. [, , , ] This phosphorylation converts acyclovir into acyclovir triphosphate, its active form. Acyclovir triphosphate then competitively inhibits viral DNA polymerase, effectively halting viral DNA replication. [, , , ]
A: No, this compound exhibits specific activity against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV). [, , , ] Its selective action on viral enzymes makes it less toxic to normal human cells. [, ]
A: this compound has the molecular formula C8H11N5NaO3 and a molecular weight of 249.2 g/mol. []
A: Studies have shown this compound to be highly stable in both dextrose 5% w/v and sodium chloride 0.9% w/v injections. [] The drug remained stable with minimal decomposition after 37 days of storage at both 25°C and 5°C. []
A: this compound has limited oral bioavailability (20-30%) and a short half-life (2-3 hours) with poor plasma protein binding. []
A: Researchers are investigating various drug delivery systems to overcome the limitations of conventional this compound therapy. Some of these strategies include: * Solid lipid microparticles: This approach aims to improve bioavailability by encapsulating the drug within lipid carriers. [] * Controlled-release matrix tablets: Utilizing natural polymers like tamarind seed polysaccharides, these tablets allow for a sustained release of the drug over an extended period. [] * Elastic liposomes: These liposomes demonstrate enhanced transdermal flux and improved drug entrapment efficiency compared to conventional liposomes. [] * Multivesicular liposomes: This system provides a sustained release profile, with approximately 70% of the drug released over 96 hours. []
A: Yes, research indicates the potential for transdermal delivery of this compound. Elastic liposomes have shown promising results, achieving higher transdermal flux and deeper skin penetration compared to conventional formulations. []
A: this compound exhibits good tissue penetration, including into the cerebrospinal fluid, which is crucial for treating herpes simplex encephalitis. [, , ]
A: Yes, resistance to this compound can occur, particularly in immunocompromised patients. [, ] This resistance is often associated with mutations in the viral thymidine kinase gene, leading to reduced or altered enzyme activity. []
A: Foscarnet sodium, a direct inhibitor of viral DNA polymerase, has shown effectiveness against acyclovir-resistant strains. [] Continuous infusion of high-dose this compound has also been successful in treating some resistant cases. []
A: While generally well-tolerated, this compound can cause side effects such as nausea, vomiting, diarrhea, headache, and renal dysfunction. [] The intravenous formulation, particularly at high concentrations, has been associated with tissue necrosis at the injection site. []
A: Several factors contribute to the severity of extravasation injuries, including the concentration of the this compound solution, the volume extravasated, and the pH of the solution. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


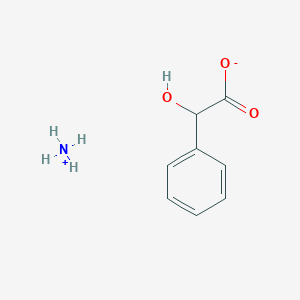
![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)
![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)
![triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1664930.png)
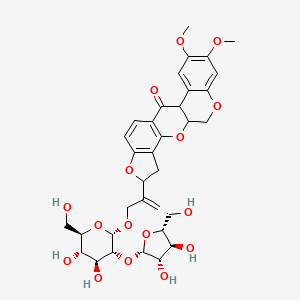
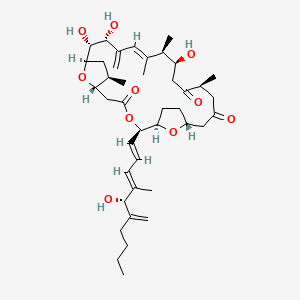
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
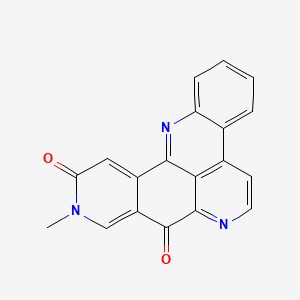

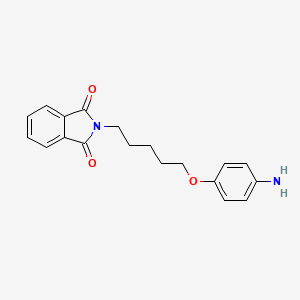
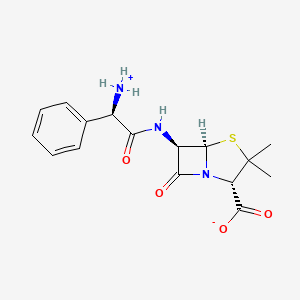

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
